molecular formula C23H27N5O B12159986 7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12159986
M. Wt: 389.5 g/mol
InChI Key: RTJVEADVAZGFJP-UHFFFAOYSA-N
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Description

7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound It features a pyrimido[1,2-a][1,3,5]triazin-6-one core, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through multistep organic synthesis. The key steps typically involve:

    Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and triazine derivatives.

    Functionalization of the core: Introduction of the ethyl, ethylphenyl, methyl, and pyridin-2-ylmethyl groups can be achieved through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or reduced nitrogen-containing rings.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for the synthesis of other complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug development: Due to its complex structure, it may exhibit biological activity and could be a candidate for drug development.

    Biological probes: It can be used in the design of probes for studying biological systems.

Industry

    Material science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their applications in medicinal chemistry.

    Triazines: These compounds also contain a triazine ring and are used in various chemical and industrial applications.

Uniqueness

7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to the specific arrangement of its substituents, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H27N5O/c1-4-18-9-11-20(12-10-18)27-15-26(14-19-8-6-7-13-24-19)16-28-22(29)21(5-2)17(3)25-23(27)28/h6-13H,4-5,14-16H2,1-3H3

InChI Key

RTJVEADVAZGFJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)CC)C)CC4=CC=CC=N4

Origin of Product

United States

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